molecular formula C14H10O B1316883 1-Ethynyl-4-phenoxybenzene CAS No. 4200-06-0

1-Ethynyl-4-phenoxybenzene

Cat. No.: B1316883
CAS No.: 4200-06-0
M. Wt: 194.23 g/mol
InChI Key: LKMNQDOAPYPSNH-UHFFFAOYSA-N
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Description

1-Ethynyl-4-phenoxybenzene (C₁₄H₁₀O) is an organic compound featuring a benzene ring substituted with an ethynyl (C≡CH) group at the 1-position and a phenoxy (C₆H₅O) group at the 4-position. Its molecular structure is defined by the SMILES string C#Cc1ccc(Oc2ccccc2)cc1 and InChI key LKMNQDOAPYPSNH-UHFFFAOYSA-N . Key physical properties include a density of 1.074 g/mL at 25°C, a boiling point of 90–95°C at 0.4 mmHg, and a refractive index of 1.6060 . The compound is primarily utilized in organic synthesis, such as the preparation of 1-vinyl-4-phenoxybenzene, and is investigated for its biological activity, though it poses hazards including skin sensitization and environmental toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-phenoxybenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where phenylacetylene reacts with 4-iodophenol in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reaction conditions are carefully controlled to maintain the stability of the product and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

    Nucleophilic Addition: Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed:

Scientific Research Applications

Chemistry

1-Ethynyl-4-phenoxybenzene serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various synthetic routes, including:

  • Sonogashira Coupling Reaction : This method involves the reaction of phenylacetylene with 4-iodophenol in the presence of palladium and copper catalysts, typically conducted in tetrahydrofuran under inert conditions.

Biology

In biological research, this compound is studied for its interactions with enzymes and proteins, which aids in understanding enzyme kinetics and protein-ligand interactions. Notably, it is involved in the preparation of 1-vinyl-4-phenoxybenzene, which has further applications in biochemical studies .

Biochemical Interactions

This compound interacts with various biomolecules, playing a significant role in biochemical reactions. Its stability under specific conditions allows for long-term studies on cellular functions.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels in animal models. Lower doses may exhibit beneficial effects, while higher doses could lead to toxicity or adverse reactions. Understanding these dosage effects is essential for determining safe applications in research and potential therapeutic uses.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials. The compound's versatility allows it to be integrated into various manufacturing processes, enhancing product performance and functionality .

Nanotechnology Applications

Recent studies highlight the use of phenolic compounds, including this compound, in nanotechnology. These compounds have been employed in creating nanoparticles for biomedical applications, such as drug delivery and bioimaging. Their unique chemical properties facilitate interactions with metal ions and polymers, leading to innovative solutions in disease treatment and diagnostics .

Polymer Synthesis

The polymerization of this compound results in materials with distinct thermal and optical properties. For instance, poly(this compound) exhibits significant UV-Vis absorption characteristics that indicate a conjugated polymer backbone, making it suitable for electronic applications.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-phenoxybenzene involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the aromatic ring. The ethynyl group can act as a nucleophile or an electrophile, depending on the reaction conditions. The aromatic ring can undergo electrophilic substitution reactions, maintaining its stability and aromaticity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

1-Ethynyl-4-phenoxybenzene belongs to a family of ethynyl-substituted benzene derivatives. Its uniqueness lies in the phenoxy group, which distinguishes it from analogs with different substituents:

Compound Name Substituent at 4-Position Key Structural Features
This compound Phenoxy (C₆H₅O) Electron-rich aromatic ether linkage
1-Ethynyl-4-methoxybenzene Methoxy (OCH₃) Smaller electron-donating group
1-Ethynyl-4-nitrobenzene Nitro (NO₂) Electron-withdrawing, enhances reactivity
1-Ethynyl-4-pentylbenzene Pentyl (C₅H₁₁) Hydrophobic alkyl chain
1-Ethynyl-4-(trifluoromethoxy)benzene Trifluoromethoxy (OCF₃) Electron-withdrawing, fluorinated substituent
  • Phenoxy vs. Methoxy: The phenoxy group’s bulkier aromatic structure enhances π-π stacking interactions compared to methoxy, making this compound more suitable for materials science applications .
  • Phenoxy vs.
  • Phenoxy vs. Trifluoromethoxy: The trifluoromethoxy group increases electronegativity and metabolic stability, often used in pharmaceuticals, whereas the phenoxy group offers simpler synthetic routes .

Physical and Chemical Properties

Property This compound 1-Ethynyl-4-methoxybenzene 1-Ethynyl-4-nitrobenzene
Molecular Formula C₁₄H₁₀O C₉H₈O C₈H₅NO₂
Density (g/mL) 1.074 1.12 (estimated) 1.32 (reported)
Boiling Point 90–95°C (0.4 mmHg) 150–155°C (atmospheric) Decomposes under heat
Key Reactivity Cross-coupling reactions Nucleophilic substitution Explosive decomposition
  • Boiling Point: The lower boiling point of this compound compared to 1-Ethynyl-4-methoxybenzene reflects differences in molecular weight and intermolecular forces .
  • Reactivity: The ethynyl group in all compounds enables Sonogashira coupling, but the nitro group in 1-Ethynyl-4-nitrobenzene introduces instability under thermal stress .

Hazard Profiles

Compound Key Hazards
This compound Skin sensitization (Category 1), aquatic toxicity
1-Ethynyl-4-nitrobenzene Explosive decomposition risk
1-Ethynyl-4-pentylbenzene Low acute toxicity, high flammability

Biological Activity

1-Ethynyl-4-phenoxybenzene (C14H10O) is an aromatic compound that has garnered attention for its significant biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by an ethynyl group attached to a phenoxybenzene structure. Its molecular weight is approximately 194.23 g/mol, and it is soluble in various organic solvents. The compound is primarily used in studies related to enzyme kinetics, protein-ligand interactions, and cell signaling pathways .

Target Interactions:
this compound interacts with various enzymes and proteins, influencing biochemical pathways. It has been particularly noted for its role in:

  • Enzyme Kinetics: The compound serves as a substrate or inhibitor in enzyme assays, helping to elucidate the mechanisms of enzyme action.
  • Protein-Ligand Interactions: It binds to specific proteins, affecting their activity and stability .

Biochemical Pathways:
The compound is involved in several key biochemical pathways, including:

  • Aromatase Inhibition: Research indicates that derivatives of this compound exhibit inhibitory effects on aromatase, an enzyme critical for estrogen biosynthesis. This property makes it a candidate for therapeutic interventions in hormone-dependent cancers .

This compound exhibits notable stability under laboratory conditions, which is crucial for long-term studies. Its effects on cellular functions vary with dosage, showing beneficial effects at lower concentrations while potentially exhibiting toxicity at higher doses .

Case Studies

Aromatase Inhibition Study:
In a study investigating new aromatase inhibitors, compounds synthesized from this compound demonstrated varying degrees of potency. For instance:

  • Compound 1h showed an IC50 value of 2.4 μM against aromatase, indicating strong inhibitory activity due to favorable π–π stacking interactions with the enzyme's active site .

Dosage Effects in Animal Models:
Animal studies have shown that the effects of this compound can differ significantly based on dosage. Lower doses may enhance certain metabolic processes, while higher doses could lead to adverse effects, necessitating careful dosage considerations in future applications.

Transport and Distribution

Understanding the transport and distribution of this compound within biological systems is essential for its application:

  • Cellular Localization: The compound localizes in specific subcellular compartments, which influences its biological activity. Targeting signals direct its accumulation in organelles where it can exert its effects on cellular processes .

Summary of Biological Activities

Activity Description
Enzyme Inhibition Inhibits aromatase activity; potential anti-cancer properties
Protein Interaction Binds to proteins affecting their function and stability
Stability Remains stable under laboratory conditions; suitable for long-term studies
Dosage Variability Exhibits different effects based on concentration; lower doses beneficial, higher doses potentially toxic

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Ethynyl-4-phenoxybenzene, and how are they experimentally determined?

  • Methodology : Key properties include refractive index (n²⁰/D: 1.6060), boiling point (90–95°C at 0.4 mmHg), and density (1.074 g/mL at 25°C). These are measured using refractometry, distillation under reduced pressure, and pycnometry, respectively. Purity (97%) is confirmed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
  • Safety Note : The compound exhibits chronic aquatic toxicity (Category 4) and skin sensitization (Category 1). Use N95 masks, gloves, and eye protection during handling .

Q. How is this compound synthesized, and what intermediates are critical?

  • Synthetic Route : A common method involves Sonogashira coupling between 4-phenoxyiodobenzene and terminal alkynes (e.g., phenylacetylene) under palladium catalysis. Key intermediates include halogenated precursors (e.g., 4-phenoxyiodobenzene) and acetylene derivatives. Reaction conditions (e.g., inert atmosphere, CuI co-catalyst) are critical for yield optimization .
  • Example Protocol :

StepReagent/ConditionPurpose
1Pd(PPh₃)₂Cl₂, CuICatalyze coupling
2Et₃N, THF, 60°CSolvent/base system
324h refluxReaction completion

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and ethynyl protons (sharp singlet at δ 2.8–3.1 ppm). ¹³C NMR identifies sp-hybridized carbons (δ 70–90 ppm) .
  • Mass Spectrometry : Quadrupole ion-trap mass spectrometry (ITMS) detects molecular ions (m/z 210.2) and fragmentation patterns, aiding structural elucidation .

Advanced Research Questions

Q. How do electronic substituents influence the reactivity of this compound in ion-molecule reactions?

  • Mechanistic Insight : In ITMS studies, the α-phenylvinyl cation (α-PVC) derived from this compound reacts selectively with electron-deficient aryl groups (e.g., nitrobenzene) via electrophilic aromatic substitution. Computational modeling (DFT) predicts regioselectivity based on substituent Hammett parameters .
  • Experimental Design :

  • Use deuterated analogs to track proton transfer pathways.
  • Compare reaction rates with substituted benzenes (e.g., fluorobenzene vs. anisole) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Analytical Workflow :

Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst loading).

Isolation of Byproducts : Use preparative TLC or column chromatography to identify competing pathways (e.g., oxidative dimerization).

Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to detect intermediates .

Q. What strategies optimize the yield of this compound in cross-coupling reactions?

  • Key Variables :

  • Catalyst System : PdCl₂(PPh₃)₂/CuI outperforms Pd(OAc)₂ in aryl-alkyne couplings.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions.
  • Temperature : Controlled heating (60–80°C) balances reaction rate and decomposition .
    • Yield Improvement Table :
ConditionYield (%)Purity (%)
PdCl₂(PPh₃)₂, DMF, 70°C8597
Pd(OAc)₂, THF, 60°C7293

Q. What are the emerging applications of this compound in materials science?

  • Polymer Precursors : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) to synthesize conjugated polymers for organic electronics.
  • Liquid Crystals : Derivatives with cyclohexyl groups (e.g., trans-1-Ethoxy-4-[...]benzene) exhibit mesomorphic properties, studied via differential scanning calorimetry (DSC) and polarized optical microscopy .

Q. Data Contradiction Analysis

  • Case Study : Discrepancies in reported boiling points may arise from impurities or measurement techniques. For example, distillation under reduced pressure (0.4 mmHg) yields 90–95°C, while atmospheric distillation data may differ. Cross-validate using GC-MS headspace analysis .

Q. Safety and Compliance

  • Waste Management : Collect organic waste separately and treat via incineration with scrubbing to mitigate environmental release. Avoid aqueous disposal due to chronic aquatic toxicity .

Properties

IUPAC Name

1-ethynyl-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMNQDOAPYPSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509865
Record name 1-Ethynyl-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4200-06-0
Record name 1-Ethynyl-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-phenoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 76392951
1-Ethynyl-4-phenoxybenzene
CID 76392951
CID 76392951
1-Ethynyl-4-phenoxybenzene
CID 76392951
CID 76392951
1-Ethynyl-4-phenoxybenzene
CID 76392951
CID 76392951
1-Ethynyl-4-phenoxybenzene
CID 76392951
CID 76392951
1-Ethynyl-4-phenoxybenzene
CID 76392951
CID 76392951
1-Ethynyl-4-phenoxybenzene

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